molecular formula C14H19NO3 B104791 Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 158984-83-9

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B104791
M. Wt: 249.3 g/mol
InChI Key: IVHHZZKGSYGTKZ-UHFFFAOYSA-N
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Description

The compound of interest, tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, is related to a class of compounds that have been synthesized and studied for various applications, including medicinal chemistry and material science. These compounds are derivatives of isoquinoline, a structural motif found in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was reported using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study described the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines . Additionally, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates has been demonstrated .

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing the presence of aromatic stacking interactions and hydrogen bonding stabilizing the structure . Similarly, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined, showing a hydrogen atom possibly equally distributed over two N and O centers .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes various transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, which was further subjected to reactions with electrophilic and nucleophilic reagents . The reactivity of BBDI as a tert-butoxycarbonylation reagent for different substrates has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The hydroxy and carboxylate functional groups are involved in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in different solvents. The enantiomeric purity of these compounds is crucial for their potential biological activity, as seen in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantiomeric excess .

Scientific Research Applications

Tert-Butoxycarbonylation Reagent

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), serves as a tert-butoxycarbonylation reagent. It chemoselectively tert-butoxycarbonylates acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without needing a base. This reaction is efficient, yields high results, and is conducted under mild conditions (Saito et al., 2006).

Synthesis of Chromene Derivatives

The compound is involved in the synthesis of chromene derivatives that are potential candidates for antitumor antibiotic tetrahydroisoquinoline natural products studies. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in this context, has been synthesized via a series of reactions including condensation, cyclodehydration, and hydrolysis (Li et al., 2013).

Synthesis of Isoquinoline and Isochromene Derivatives

The compound has been used in the concise and efficient synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines and 1H-isochromene derivatives. This process involves tandem nucleophilic addition and cyclization of relevant arylaldimines and arylaldehydes, using carbophilic Lewis acids (Obika et al., 2007).

Safety And Hazards

This compound is classified as an irritant . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHHZZKGSYGTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434971
Record name tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

158984-83-9
Record name tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DW Gordon, CA Bains - Synthetic Communications®, 2010 - Taylor & Francis
3-Methoxy-phenethylamine was subjected to a sequential imination/Pictet–Spengler/demethylation/Boc protection sequence that allowed a one-pot preparation of N-Boc-6-hydroxy-1,2,…
Number of citations: 4 www.tandfonline.com
T Horiuchi, M Nagata, M Kitagawa, K Akahane… - Bioorganic & medicinal …, 2009 - Elsevier
The design, synthesis and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitor are described. Focusing on the …
Number of citations: 89 www.sciencedirect.com
Z Guo, Z Zhang, H Yang, D Cao, X Xu… - Journal of Medicinal …, 2019 - ACS Publications
PRMT4 is a type I protein arginine methyltransferase and plays important roles in various cellular processes. Overexpression of PRMT4 has been found to be involved in several types …
Number of citations: 14 pubs.acs.org

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